(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. Its structure comprises a benzyl group, a phenylacetyl group, and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one typically involves the reaction of ®-phenylglycinol with benzyl chloroformate to form the corresponding carbamate. This intermediate is then cyclized using a base such as sodium hydride to yield the oxazolidinone ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazolidinones or open-chain derivatives.
Scientific Research Applications
(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one is widely used in scientific research due to its versatility:
Chemistry: As a chiral auxiliary in asymmetric synthesis, it helps in the formation of enantiomerically pure compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Intermediate in the synthesis of drugs with antibacterial and antifungal properties.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The oxazolidinone ring interacts with substrates through hydrogen bonding and steric effects, guiding the reaction pathway to favor the desired enantiomer.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one: The enantiomer of the compound, used similarly in asymmetric synthesis.
(4R)-4-Benzyl-3-(acetyl)-1,3-oxazolidin-2-one: A derivative with an acetyl group instead of a phenylacetyl group.
(4R)-4-Benzyl-3-(benzoyl)-1,3-oxazolidin-2-one: A derivative with a benzoyl group.
Uniqueness
(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both benzyl and phenylacetyl groups. These features enhance its utility in creating complex chiral molecules with high enantiomeric purity.
Properties
IUPAC Name |
(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHLFHMTNGCPQ-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575450 |
Source
|
Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144838-82-4 |
Source
|
Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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